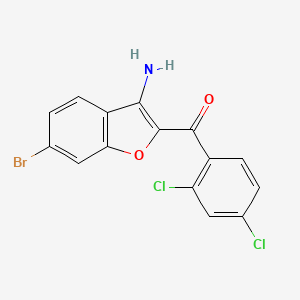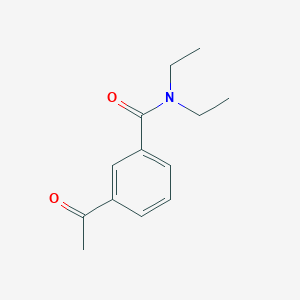
4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine
概述
描述
4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine is an organic compound that features a pyridine ring substituted with a chlorine atom and an amine group attached to a fluorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine typically involves the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 2-chloropyridine with 3-fluoroaniline in the presence of a base such as potassium carbonate. This step forms the intermediate 4-(2-chloropyridin-4-yloxy)-3-fluorobenzene.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.
科学研究应用
4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(2-Chloropyridin-4-yloxy)-3-chlorobenzenamine: Similar structure but with a chlorine atom instead of fluorine.
4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine: Similar structure but with a methyl group instead of fluorine.
4-(2-Chloropyridin-4-yloxy)-3-nitrobenzenamine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
4-(2-Chloropyridin-4-yloxy)-3-fluorobenzenamine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-6-8(3-4-15-11)16-10-2-1-7(14)5-9(10)13/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXXTHOWEMYGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8016504.png)
![(3Z)-3-[3-(4-methoxyphenyl)propylidene]oxolan-2-one](/img/structure/B8016505.png)



![[5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester](/img/structure/B8016534.png)


![phenyl N-[5-tert-butyl-2-(3-chloro-4-fluorophenyl)pyrazol-3-yl]carbamate](/img/structure/B8016570.png)
![4-chloro-5,8-dihydro-6H-spiro[1-benzothieno[2,3-d]pyrimidine-7,2'-[1,3]dioxolane]](/img/structure/B8016578.png)


